molecular formula C28H21BrN4O B2928159 4-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-(2-methylphenyl)benzamide CAS No. 313399-05-2

4-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-(2-methylphenyl)benzamide

Cat. No.: B2928159
CAS No.: 313399-05-2
M. Wt: 509.407
InChI Key: XIOLIFXLNDHUKR-UHFFFAOYSA-N
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Description

4-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-(2-methylphenyl)benzamide is a quinazoline derivative with potential applications in medicinal chemistry. This compound features a bromo-substituted quinazoline core, a phenyl group, and an amide linkage, making it a candidate for further research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-(2-methylphenyl)benzamide typically involves multiple steps, starting with the formation of the quinazoline core. The initial step may include the reaction of anthranilic acid with an appropriate halide under high-temperature conditions to form the quinazoline ring

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring the use of efficient catalysts and optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The bromo group can be oxidized to form a bromine oxide derivative.

  • Reduction: The quinazoline core can be reduced to form a corresponding amine derivative.

  • Substitution: The phenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

  • Reduction: Using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

  • Substitution: Using electrophiles like nitric acid (HNO3) or acyl chlorides in the presence of a Lewis acid catalyst.

Major Products Formed:

  • Oxidation: Bromine oxide derivatives.

  • Reduction: Amine derivatives of the quinazoline core.

  • Substitution: Nitro-substituted or acylated phenyl derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.

Biology: The biological applications of this compound are primarily in the field of medicinal chemistry. It has shown potential as an anticancer agent due to its cytotoxic properties against certain cancer cell lines.

Medicine: Research has indicated that quinazoline derivatives, including this compound, exhibit antiproliferative activity, making them candidates for the development of new anticancer drugs.

Industry: In the pharmaceutical industry, this compound can be used in the development of new therapeutic agents. Its structural complexity and biological activity make it a valuable target for drug discovery and development.

Mechanism of Action

The mechanism by which 4-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-(2-methylphenyl)benzamide exerts its effects involves the interaction with specific molecular targets. The compound may inhibit key enzymes or proteins involved in cell proliferation and survival pathways, leading to the induction of apoptosis in cancer cells. The exact molecular targets and pathways are subject to ongoing research.

Comparison with Similar Compounds

  • Quinazoline-4(3H)-one derivatives: These compounds share a similar quinazoline core but may have different substituents and functional groups.

  • Bromo-substituted quinazolines: These compounds also contain a bromo group but may differ in the position and nature of other substituents.

Uniqueness: 4-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-(2-methylphenyl)benzamide is unique due to its specific combination of substituents, which contribute to its biological activity and potential applications. The presence of the bromo group and the amide linkage enhances its reactivity and binding affinity to biological targets.

This comprehensive overview highlights the significance of this compound in scientific research and its potential applications in various fields. Further studies are necessary to fully understand its mechanism of action and to explore its therapeutic potential.

Properties

IUPAC Name

4-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-(2-methylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H21BrN4O/c1-18-7-5-6-10-24(18)31-27(34)20-11-14-22(15-12-20)30-28-32-25-16-13-21(29)17-23(25)26(33-28)19-8-3-2-4-9-19/h2-17H,1H3,(H,31,34)(H,30,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIOLIFXLNDHUKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)NC3=NC4=C(C=C(C=C4)Br)C(=N3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H21BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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